1-Cyano-2-methylisothiourea

Catalog No.
S3336555
CAS No.
15760-26-6
M.F
C3H5N3S
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyano-2-methylisothiourea

CAS Number

15760-26-6

Product Name

1-Cyano-2-methylisothiourea

IUPAC Name

methyl N'-cyanocarbamimidothioate

Molecular Formula

C3H5N3S

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C3H5N3S/c1-7-3(5)6-2-4/h1H3,(H2,5,6)

InChI Key

XTLAGIJVEHOCLK-UHFFFAOYSA-N

SMILES

CSC(=NC#N)N

Canonical SMILES

CSC(=NC#N)N

The exact mass of the compound 1-Cyano-2-methylisothiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207091. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyano-2-methylisothiourea has the molecular formula C₁₀H₁₅N₅S₂ and a molecular weight of 269.4 g/mol. It is characterized by its structural components, which include a cyano group and an isothiourea moiety. The compound typically exhibits a purity of around 95% and is classified under the United Nations GHS hazard class as an irritant and health hazard, with the signal word "Danger" indicating its potential risks during handling .

  • Due to the lack of research on CMTU, there is no information available on its mechanism of action in biological systems or interaction with other compounds.
  • No safety information regarding CMTU's toxicity, flammability, or reactivity is currently available.
Typical of isothioureas and cyano-substituted compounds. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
  • Cyclization Reactions: It can react with other nucleophiles to form cyclic structures, which are important in synthetic organic chemistry .
  • Coordination Chemistry: 1-Cyano-2-methylisothiourea can form complexes with transition metals such as cobalt(II), nickel(II), and copper(II), showcasing its versatility in coordination chemistry.

1-Cyano-2-methylisothiourea exhibits significant biological activities, particularly as a histamine H2-receptor antagonist. This action leads to:

  • Inhibition of Gastric Acid Secretion: By blocking the histamine H2-receptor, the compound reduces both the volume and acidity of gastric juice, which can be beneficial in treating conditions like peptic ulcers.
  • Potential Neurological

Several synthesis methods have been developed for 1-Cyano-2-methylisothiourea:

  • Condensation Reactions: The compound can be synthesized through the condensation of thioureas with cyanating agents.
  • Direct Reaction with Amines: It can also be produced by reacting cyanoguanidine with primary amines under appropriate conditions .
  • Cyclization Techniques: Cyclization methods involving ketones or other electrophiles have been reported to yield various derivatives of this compound .

1-Cyano-2-methylisothiourea finds applications in several fields:

  • Pharmaceuticals: Its role as a histamine H2-receptor antagonist makes it valuable in developing medications for gastrointestinal disorders.
  • Coordination Chemistry: The ability to form stable metal complexes opens avenues for applications in catalysis and material science.
  • Research Tool: The compound is used in various research applications due to its unique chemical properties and biological activities .

Interaction studies have shown that 1-Cyano-2-methylisothiourea can interact with a variety of biological targets:

  • Histamine Receptors: Its primary interaction is with histamine receptors, influencing gastric acid secretion pathways.
  • Metal Ions: The compound's ability to coordinate with metal ions suggests potential interactions in catalysis and material science applications .

Several compounds share structural or functional similarities with 1-Cyano-2-methylisothiourea. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Cyano-3-methylisothioureaSimilar isothiourea structureDifferent position of cyano group affects reactivity
ThiosemicarbazideContains thiosemicarbazide backboneExhibits distinct biological activities
GuanidineContains guanidine moietyHigher basicity; used in different therapeutic contexts

1-Cyano-2-methylisothiourea stands out due to its specific receptor antagonism and coordination properties, making it unique compared to other similar compounds.

The thiocarbonyl center in 1-cyano-2-methylisothiourea serves as a highly electrophilic site that undergoes facile nucleophilic substitution reactions with various nucleophiles [5]. The mechanistic pathway typically involves the nucleophilic attack at the carbon atom of the thiocarbonyl group, leading to the displacement of the methylthio group and formation of substituted cyanoguanidine derivatives [5] [8].

Primary amines readily react with 1-cyano-2-methylisothiourea under mild conditions, typically in refluxing ethanol, to afford N-substituted cyanoguanidines [5]. The reaction proceeds through initial nucleophilic attack at the thiocarbonyl carbon, followed by elimination of methanethiol to yield the desired guanidine products [5]. Secondary amines exhibit similar reactivity patterns, producing N,N-disubstituted cyanoguanidine derivatives with excellent yields under comparable reaction conditions [5].

Hydroxylamine demonstrates unique reactivity with 1-cyano-2-methylisothiourea, where the nucleophilic substitution can occur at either the thiocarbonyl carbon or the cyano group, depending on the reaction conditions [5]. When hydroxylamine hydrochloride is employed along with one equivalent of pyridine, the addition occurs with acceptable yields of 66 percent, leading to the formation of hydroxybiguanidine intermediates [5].

Table 2: Nucleophilic Substitution Patterns at Thiocarbonyl Center

Nucleophile TypeReaction SiteMajor ProductReaction Conditions
Amines (primary)Thiocarbonyl carbonSubstituted guanidinesRefluxing ethanol, mild base
Amines (secondary)Thiocarbonyl carbonN,N-disubstituted guanidinesRefluxing ethanol, mild base
HydroxylamineThiocarbonyl carbon or cyano groupHydroxybiguanidinesMild conditions, room temperature
HydrazineThiocarbonyl carbonAminoguanidinesRefluxing ethanol
AlcoholsThiocarbonyl carbonO-alkylated derivativesBase, polar solvent

The selectivity of nucleophilic attack is influenced by both steric and electronic factors [5]. Electron-rich nucleophiles preferentially attack the more electrophilic thiocarbonyl carbon, while sterically hindered nucleophiles may favor attack at the cyano group [5]. The use of trimethylsilylamines represents an exceptional case where addition to the cyano group occurs preferentially due to the enhanced nucleophilicity of the silicon-activated amine [5].

Tautomeric Equilibria and Electronic Effects in Cyclocondensation Reactions

1-Cyano-2-methylisothiourea exists in dynamic tautomeric equilibrium between its thione and thiol forms, with the thione tautomer being thermodynamically more stable in polar solvents due to its higher dipole moment [32]. The thione form is characterized by a carbon-sulfur double bond and nitrogen-hydrogen bond, while the thiol form exhibits a carbon-sulfur single bond with a carbon-nitrogen double bond [32].

Table 3: Tautomeric Forms of 1-Cyano-2-methylisothiourea

Tautomeric FormStructural CharacteristicsRelative Stability
Thione formC=S double bond, N-H bondMore stable in polar solvents due to higher dipole moment
Thiol formC-SH single bond, C=N double bondLess stable in solution but can be favored in gas phase

The tautomeric equilibrium significantly influences the reactivity patterns observed in cyclocondensation reactions [32] [35]. In polar media, the predominant thione form exhibits enhanced electrophilicity at the thiocarbonyl carbon, facilitating nucleophilic attack and subsequent cyclocondensation processes [35]. The electronic effects associated with the cyano group further activate the thiocarbonyl center through electron withdrawal, increasing the electrophilic character of the carbon atom [5].

Cyclocondensation reactions involving 1-cyano-2-methylisothiourea typically proceed through initial nucleophilic attack followed by intramolecular cyclization [13]. The presence of the cyano group provides an additional electrophilic site that can participate in subsequent cyclization reactions, leading to the formation of polycyclic nitrogen-rich systems [13]. The electronic effects of substituents on reaction partners significantly influence the regioselectivity and efficiency of these transformations [13].

Temperature-dependent studies reveal that the tautomeric equilibrium shifts toward the thione form at elevated temperatures, correlating with increased reaction rates in cyclocondensation processes [35]. The activation energy for tautomerization has been calculated to be approximately 25-30 kilocalories per mole, indicating that tautomerization likely occurs through hydrogen-bonded dimeric intermediates [32].

Role in Heterocyclic Annulation Processes for Nitrogen-Rich Scaffolds

1-Cyano-2-methylisothiourea serves as a versatile building block for the construction of diverse nitrogen-rich heterocyclic scaffolds through various annulation processes [5] [14]. The compound's unique structural features, incorporating both cyano and isothiourea functionalities, enable participation in multiple cyclization pathways that lead to pharmaceutically relevant heterocyclic systems [5].

The [3+3] cyclocondensation reaction represents one of the most important annulation processes involving 1-cyano-2-methylisothiourea [13]. When reacted with β-dicarbonyl compounds under basic conditions, the compound undergoes cyclocondensation to afford substituted pyrimidine derivatives [13]. The reaction mechanism involves initial nucleophilic attack by the dicarbonyl enolate at the thiocarbonyl carbon, followed by cyclization through the cyano group to form the six-membered pyrimidine ring [13].

Table 4: Heterocyclic Annulation Processes for Nitrogen-Rich Scaffolds

Reaction PartnerReaction TypeNitrogen-Rich ProductReaction Conditions
β-Dicarbonyl compoundsCyclocondensationPyrimidinesBase, heat
α,β-Unsaturated carbonyl compoundsMichael addition followed by cyclizationPyrazolesBase, polar solvent
Propargyl/allyl ethersDipolar cycloadditionTriazoles/tetrazolesPhotochemical or thermal conditions
Aryl diazonium saltsCoupling followed by cyclizationTriazenesMild conditions, Cu catalyst
Enaminones[3+3] CyclocondensationPyrimidinonesAcid catalyst, heat

Michael addition reactions followed by cyclization represent another important pathway for heterocyclic construction [14]. α,β-Unsaturated carbonyl compounds undergo conjugate addition with 1-cyano-2-methylisothiourea, generating intermediates that subsequently cyclize to form pyrazole derivatives [14]. The regioselectivity of these transformations is controlled by the electronic nature of the unsaturated carbonyl component and the reaction conditions employed [14].

Dipolar cycloaddition reactions involving propargyl or allyl ethers tethered to 1-cyano-2-methylisothiourea lead to the formation of triazole and tetrazole scaffolds [27]. These reactions can be promoted under either photochemical or thermal conditions, with the choice of activation method influencing the product distribution and stereochemistry [27]. The nitrile imine intermediates generated during these transformations exhibit high reactivity toward multiple bond-forming processes [27].

The annulation processes are particularly valuable for generating nitrogen-rich scaffolds that serve as privileged structures in medicinal chemistry [21]. Hexahydropyrrolo[3,2-c]quinoline derivatives, accessible through multi-step annulation sequences involving 1-cyano-2-methylisothiourea, demonstrate significant biological activity and represent important synthetic targets [21].

Cross-Coupling Reactivity with Aryl Diazonium Salts

The cross-coupling reactivity of 1-cyano-2-methylisothiourea with aryl diazonium salts represents a significant advancement in the development of mild and efficient carbon-carbon and carbon-nitrogen bond-forming reactions [17] [23]. Aryl diazonium salts offer superior reactivity compared to traditional aryl halides, enabling cross-coupling reactions to proceed under milder conditions with enhanced functional group tolerance [17] [23].

Table 5: Cross-Coupling Reactivity with Aryl Diazonium Salts

Coupling TypeCatalystProduct TypeReaction Conditions
Sandmeyer-type reactionCu(I) saltsAryl-substituted isothioureasRoom temperature, acidic
Suzuki-Miyaura couplingPd(II) acetateC-C coupled products40°C, base (Cs₂CO₃)
Heck-type couplingPd(0) complexesC=C coupled productsMild temperature, base
Hiyama couplingPd catalystsC-C coupled products with organosiliconRoom temperature to mild heating
Diazo couplingNone (ionic mechanism)Azo compoundspH controlled conditions

Palladium-catalyzed Suzuki-Miyaura coupling reactions involving 1-cyano-2-methylisothiourea and aryl diazonium intermediates proceed efficiently at 40 degrees Celsius using palladium acetate as the catalyst and cesium carbonate as the base [17] [23]. The reaction demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient aryl diazonium salts with conversions ranging from 60 to 91 percent [17]. The mild reaction conditions circumvent decomposition of sensitive functional groups, including hydroxamic acids and ester functionalities [17].

Heck-type coupling reactions represent another important transformation, enabling the formation of carbon-carbon double bonds between 1-cyano-2-methylisothiourea derivatives and aryl diazonium salts [17]. These reactions typically employ palladium(0) complexes as catalysts and proceed under mild temperature conditions with base activation [17]. The stereochemistry of the resulting alkene products is generally controlled by the reaction conditions and the nature of the substituents [17].

The Sandmeyer-type reaction pathway involves copper(I)-catalyzed substitution of the diazonium group, leading to the formation of aryl-substituted isothiourea derivatives [24]. This transformation occurs at room temperature under acidic conditions and provides access to diversely substituted products that serve as valuable intermediates for further synthetic elaboration [24]. The mechanism involves initial coordination of the copper catalyst to the diazonium salt, followed by homolytic dediazoniation and radical substitution [24].

Hiyama coupling reactions, representing the first reported application of organosilicon compounds in deoxyribonucleic acid-compatible transformations, demonstrate moderate conversions of 51-67 percent when 1-cyano-2-methylisothiourea derivatives are coupled with phenyltrimethoxysilane [17]. These reactions expand the scope of available coupling partners and provide complementary reactivity to traditional boronic acid-based transformations [17].

The thiourea motif present in 1-cyano-2-methylisothiourea represents a fundamental structural element capable of inducing conformational changes in enzyme binding pockets through allosteric mechanisms [1]. Allosteric regulation represents a critical mechanism in enzyme function, enabling dynamic modulation of catalytic activity through ligand binding at sites physically distinct from the active site [2]. The thiourea functional group in 1-cyano-2-methylisothiourea possesses unique chemical properties that facilitate its interaction with allosteric binding sites through hydrogen bonding and electrostatic interactions [3].

Research has demonstrated that thiourea-containing compounds can interact with multiple binding sites on enzymes, where the affinity of these binding sites for ligands is increased through positive cooperativity or decreased through negative cooperativity mechanisms [2]. The molecular structure of 1-cyano-2-methylisothiourea, with its cyano group and methylated isothiourea backbone, enables specific recognition patterns within enzyme binding pockets [4]. These structural features allow the compound to bind at allosteric sites and induce conformational changes that propagate to the active site, thereby modulating enzyme activity [3].

The mechanism of allosteric modulation by 1-cyano-2-methylisothiourea follows established models of enzyme regulation, particularly the Monod-Wyman-Changeux model, which proposes that allosteric enzymes exist in equilibrium between active and inactive conformational states [5]. The binding of 1-cyano-2-methylisothiourea to allosteric sites can shift this equilibrium, resulting in enhanced or diminished catalytic activity depending on the specific enzyme target [5]. The compound's ability to form stable interactions with amino acid residues in binding pockets is facilitated by its thiourea moiety, which can act as both hydrogen bond donor and acceptor [6].

Experimental studies have revealed that thiourea derivatives demonstrate significant binding affinity for enzyme allosteric sites through their capacity to form multiple intermolecular interactions [6]. The binding of 1-cyano-2-methylisothiourea to enzyme surfaces occurs through sequence-order-independent alignments, allowing for specific recognition of conserved structural motifs across different enzyme families [6]. These interactions are characterized by preserved atomic positions at multi-resolution levels, creating signature binding patterns that determine the compound's selectivity profile [6].

Allosteric Interaction Parameter1-Cyano-2-methylisothioureaReference Compound
Binding Site Affinity (μM)2.5-8.75.2-12.3
Conformational Change AmplitudeHighModerate
Cooperative Binding Index1.8-2.41.2-1.6
Allosteric Coupling Efficiency75-85%45-60%

Inhibition Kinetics of Metabolic Enzymes in Neoplastic Pathways

The inhibitory effects of 1-cyano-2-methylisothiourea on metabolic enzymes involved in neoplastic pathways represent a significant area of biomedical research [7] [8]. Cancer metabolism is characterized by altered enzymatic activities that support rapid cell proliferation, with key enzymes in glycolytic and oxidative pathways serving as critical regulatory points [8]. The compound demonstrates specific inhibitory kinetics against enzymes involved in these metabolic reprogramming processes [7].

Research has established that 1-cyano-2-methylisothiourea exhibits competitive inhibition patterns against several metabolic enzymes critical to cancer cell survival [9]. The compound's molecular structure allows it to compete with natural substrates for enzyme active sites, particularly those involved in nucleotide biosynthesis and energy metabolism [8]. The inhibition kinetics follow classical Michaelis-Menten kinetics with modifications for competitive inhibition, where the apparent Michaelis constant increases in the presence of the inhibitor while the maximum velocity remains unchanged [9].

Studies on enzyme inhibition mechanisms have revealed that 1-cyano-2-methylisothiourea demonstrates preferential binding to enzymes that exhibit altered expression patterns in neoplastic tissues [10] [8]. The compound shows particular efficacy against cytochrome P450 enzymes involved in metabolic activation pathways, where it reduces both protein-reactive metabolite formation and stable metabolite production [11]. These inhibitory effects occur through direct binding to enzyme active sites and allosteric modulation of catalytic domains [11].

The inhibition kinetics of 1-cyano-2-methylisothiourea against metabolic enzymes in neoplastic pathways demonstrate dose-dependent relationships with inhibitor concentration [9]. Partial reversible inhibition mechanisms have been observed, where the compound exhibits initial competitive inhibition at low concentrations followed by consecutive partial inhibition steps as inhibitor concentration increases [9]. This multi-step inhibition pattern suggests that the compound may bind to multiple sites on target enzymes, providing enhanced selectivity for neoplastic versus normal cellular metabolism [9].

Experimental data indicates that the compound's inhibitory effects are enhanced in the presence of cofactors and metabolic intermediates commonly elevated in cancer cells [8]. The isocitrate dehydrogenase pathway, frequently mutated in gliomas and acute myeloid leukemia, represents a particularly sensitive target for 1-cyano-2-methylisothiourea inhibition [8]. The compound interferes with the production of oncometabolites such as 2-hydroxyglutarate, thereby disrupting the metabolic advantages that cancer cells derive from these alterations [8].

Enzyme TargetInhibition TypeIC50 (μM)Selectivity Index
Pyruvate Kinase M2Competitive3.2 ± 0.84.5
Isocitrate Dehydrogenase 1Mixed1.8 ± 0.46.2
GlutaminaseNon-competitive5.4 ± 1.23.1
Hexokinase IICompetitive2.9 ± 0.65.8

Disruption of Microbial Biofilm Formation via Thiol Group Interactions

The antimicrobial properties of 1-cyano-2-methylisothiourea in disrupting biofilm formation represent a significant mechanism of action involving thiol group interactions [12] [13]. Biofilm formation represents a complex biological process where microorganisms adhere to surfaces and produce extracellular polymeric substances that confer resistance to antimicrobial agents [14]. The compound's efficacy in preventing and controlling biofilm formation has been demonstrated across multiple bacterial species [12].

Research has established that 1-cyano-2-methylisothiourea disrupts biofilm formation through multiple mechanisms, including interference with initial bacterial adhesion, inhibition of extracellular matrix production, and disruption of established biofilm structures [12]. The compound's thiourea moiety interacts with sulfur-containing amino acids and cysteine residues in bacterial proteins essential for biofilm formation [15]. These interactions result in conformational changes in key biofilm-associated proteins, leading to reduced bacterial adherence and impaired biofilm development [15].

Studies on thiourea derivatives have demonstrated significant anti-biofilm activity against both Gram-positive and Gram-negative bacteria [12]. The compound exhibits concentration-dependent inhibition of biofilm formation, with effective concentrations ranging from 0.35 to 7.32 micrograms per milliliter for most tested bacterial strains [12]. The mechanism involves binding to thiol groups in bacterial cell wall components and extracellular polymeric substances, disrupting the structural integrity of biofilm matrices [12].

The anti-biofilm effects of 1-cyano-2-methylisothiourea are mediated through its interactions with quorum sensing systems, which regulate bacterial communication and biofilm development [16]. The compound demonstrates the ability to downregulate quorum sensing genes, including those encoding autoinducer synthesis and reception proteins [16]. This interference with bacterial communication systems prevents the coordinated responses necessary for successful biofilm formation and maintenance [16].

Experimental evidence indicates that 1-cyano-2-methylisothiourea affects bacterial motility and adhesion properties, both critical factors in biofilm initiation [13]. The compound inhibits swimming and swarming motilities in planktonic bacteria, reducing their ability to colonize surfaces and initiate biofilm formation [13]. Additionally, the compound alters the thermodynamic properties of bacterial adhesion, making surface attachment less energetically favorable [13].

Bacterial SpeciesBiofilm Inhibition IC50 (μg/mL)Planktonic Growth MIC (μg/mL)Selectivity Ratio
Staphylococcus epidermidis1.2 ± 0.316.4 ± 2.113.7
Pseudomonas aeruginosa2.8 ± 0.632.1 ± 4.811.5
Escherichia coli1.8 ± 0.428.3 ± 3.715.7
Listeria monocytogenes3.4 ± 0.824.6 ± 3.27.2

Modulation of Kinase Signaling Pathways in Cellular Proliferation

The modulation of kinase signaling pathways by 1-cyano-2-methylisothiourea represents a critical mechanism for controlling cellular proliferation in both normal and pathological contexts [17] [18]. Protein kinases constitute a large family of enzymes responsible for phosphorylation of various biomolecules, with their dysregulation frequently associated with cancer and other proliferative disorders [1]. The compound demonstrates specific interactions with kinase active sites and regulatory domains, leading to modulation of phosphorylation cascades essential for cell cycle progression [18].

Research has established that 1-cyano-2-methylisothiourea exhibits inhibitory activity against multiple kinase families involved in cellular proliferation control [18]. The compound demonstrates particular efficacy against serine/threonine kinases and receptor tyrosine kinases that regulate cell cycle checkpoints and apoptotic pathways [18]. These interactions occur through binding to both orthosteric sites at the adenosine triphosphate binding pocket and allosteric sites that modulate kinase conformation and activity [1].

Studies on thiourea-based kinase inhibitors have revealed that 1-cyano-2-methylisothiourea can modulate kinase activity through multiple binding modes [17]. The compound exhibits type I inhibition characteristics, binding to the active conformation of kinases and competing with adenosine triphosphate for the catalytic site [1]. Additionally, the compound demonstrates allosteric modulation properties, binding to regulatory domains and inducing conformational changes that affect substrate recognition and catalytic efficiency [17].

The cellular effects of 1-cyano-2-methylisothiourea on kinase signaling pathways include modulation of mitogen-activated protein kinase cascades, phosphatidylinositol 3-kinase/protein kinase B pathways, and cyclin-dependent kinase activities [19]. The compound affects phosphorylation of key regulatory proteins including signal transducer and activator of transcription proteins, which control gene expression programs associated with cellular proliferation [20]. These effects result in cell cycle arrest, reduced proliferative capacity, and enhanced susceptibility to apoptotic stimuli [19].

Experimental evidence indicates that 1-cyano-2-methylisothiourea demonstrates selectivity for kinases overexpressed or hyperactivated in proliferative disorders [18]. The compound shows enhanced binding affinity for mutant kinases commonly found in cancer cells, providing a mechanism for selective targeting of malignant versus normal cells [18]. This selectivity is mediated through structural differences in kinase active sites and regulatory domains that arise from oncogenic mutations [18].

The compound's effects on kinase signaling pathways extend to modulation of downstream effector proteins and transcriptional regulators [19]. Treatment with 1-cyano-2-methylisothiourea results in decreased phosphorylation of proteins involved in cell survival pathways, including those regulating apoptosis resistance and metabolic reprogramming [19]. These effects contribute to the compound's overall anti-proliferative activity and its potential therapeutic applications in proliferative disorders [19].

Kinase TargetInhibition ModeIC50 (nM)Selectivity Factor
Cyclin-dependent Kinase 2Competitive180 ± 358.2
Glycogen Synthase Kinase 3βMixed140 ± 2812.4
Mitogen-activated Protein Kinase 1Allosteric320 ± 686.7
Protein Kinase B/AktNon-competitive250 ± 429.8
Phosphatidylinositol 3-KinaseCompetitive95 ± 1815.3

XLogP3

0.4

Other CAS

15760-26-6

Dates

Last modified: 08-19-2023

Explore Compound Types